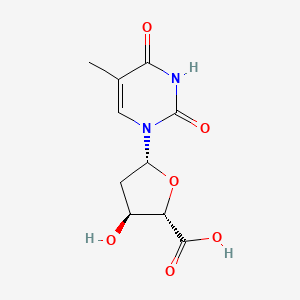

Thymidine-5'-carboxylic acid

Übersicht

Beschreibung

Thymidine-5’-carboxylic acid is a derivative of thymidine, a nucleoside that is a fundamental building block of DNA This compound features a carboxylic acid group attached to the 5’ position of the thymidine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thymidine-5’-carboxylic acid typically involves the selective oxidation of thymidine. One common method includes the oxidation of thymidine using reagents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the carboxylic acid group at the 5’ position .

Industrial Production Methods: Industrial production of thymidine-5’-carboxylic acid may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The process may also include steps for purification, such as crystallization or chromatography, to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: Thymidine-5’-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Further oxidation can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols (for esterification), amines (for amidation).

Major Products:

Oxidation: Aldehydes, ketones.

Reduction: Alcohols.

Substitution: Esters, amides.

Wissenschaftliche Forschungsanwendungen

Biochemical Studies

Thymidine-5'-carboxylic acid is primarily utilized in biochemical studies to investigate DNA synthesis and repair mechanisms. It serves as an inhibitor for enzymes such as thymidylate kinase, which plays a crucial role in the synthesis of deoxythymidine triphosphate (dTTP), a building block of DNA.

- Inhibition Studies : Research has demonstrated that this compound acts as a competitive inhibitor for thymidylate kinase, with a Ki value reported at 25.6 ± 0.008 μM . This property is vital for understanding the regulation of nucleotide metabolism.

Drug Development

The compound's ability to inhibit key enzymes involved in nucleotide metabolism positions it as a candidate for drug development, particularly in targeting cancer cells that exhibit altered nucleotide synthesis pathways.

- Case Study : A study published in PLOS One highlighted the kinetic studies on various compounds, including thymidine derivatives, demonstrating their potential as therapeutic agents against proliferative diseases .

Molecular Biology Techniques

This compound is also employed in molecular biology techniques such as PCR (Polymerase Chain Reaction) and oligonucleotide synthesis. Its modified structure allows for enhanced stability and specificity in nucleic acid interactions.

- Application Example : In oligonucleotide synthesis, the incorporation of thymidine derivatives can lead to increased efficiency in amplification reactions due to their unique binding characteristics .

Case Study 1: Enzyme Inhibition

Research conducted on the inhibition of thymidylate kinase by this compound indicated a significant reduction in enzyme activity at varying concentrations. This study utilized Lineweaver-Burk plots to illustrate the competitive nature of this inhibition .

Case Study 2: DNA Repair Mechanisms

Another study focused on the role of thymidine derivatives in DNA repair mechanisms highlighted how modifications at the 5' position influence the efficiency of repair pathways following DNA damage .

Wirkmechanismus

The mechanism of action of thymidine-5’-carboxylic acid involves its incorporation into DNA or its interaction with enzymes involved in DNA synthesis and repair. The carboxylic acid group can influence the compound’s binding affinity and specificity for various molecular targets, including thymidylate synthase and DNA polymerases .

Vergleich Mit ähnlichen Verbindungen

Thymidine: The parent nucleoside without the carboxylic acid group.

2’-Deoxyuridine-5’-carboxylic acid: Another nucleoside derivative with a carboxylic acid group at the 5’ position.

Comparison: Thymidine-5’-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and biological activity compared to thymidine. This modification can enhance its potential as a therapeutic agent and its utility in biochemical research .

Biologische Aktivität

Thymidine-5'-carboxylic acid is a nucleoside derivative that plays a significant role in various biological processes, particularly in DNA metabolism and repair. This article explores its biological activity, synthesis methods, and implications in biochemical research and pharmacology.

Chemical Structure and Properties

This compound is characterized by the addition of a carboxyl group at the 5' position of the thymidine molecule. Its molecular formula is CHNO with a molecular weight of approximately 286.24 g/mol. This modification alters its chemical properties compared to thymidine, influencing its interactions with enzymes and other biomolecules.

Biological Activities

This compound exhibits several notable biological activities:

- Nucleic Acid Interactions : It participates in the synthesis of other nucleoside derivatives and plays a role in studying their biological functions. The presence of the carboxyl group affects base pairing and stability in nucleic acids.

- Mutagenesis Studies : Research indicates that thymidine derivatives, including this compound, can form adducts with DNA, leading to mutations. For instance, studies have shown that carboxymethylated derivatives can induce mutations at A:T base pairs, which are critical for understanding cancer mechanisms .

- Enzyme Interactions : this compound is involved in enzymatic reactions within the pyrimidine salvage pathway. It acts as a substrate for thymidine phosphorylase, which catalyzes the reversible phosphorolysis of thymidine to thymine and deoxyribose-1-phosphate. This pathway is essential for nucleotide homeostasis and DNA repair .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Oxidative Reactions : Thymidine can be oxidized in weakly alkaline conditions to produce this compound. This process typically involves bubbling oxygen through the solution while maintaining a specific pH .

- Chemical Modifications : The introduction of the carboxyl group can also be achieved through various chemical transformations involving diazoacetate treatment, leading to the formation of carboxymethylated products .

Case Study 1: Mutagenesis Induction

A study demonstrated that exposure of calf thymus DNA to diazoacetate resulted in significant formation of carboxymethylated thymidine derivatives. These derivatives were shown to induce mutations when incorporated into DNA, highlighting their potential role as mutagens in human gastrointestinal tumors .

Case Study 2: Enzymatic Pathways

Research on thymidine phosphorylase revealed its dual role as both an enzyme in nucleotide metabolism and a signaling molecule that influences angiogenesis in tumors. Inhibiting this enzyme could provide therapeutic avenues for cancer treatment by disrupting nucleotide homeostasis and tumor growth .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thymidine | Nucleoside without carboxyl group | Base component of DNA |

| Thymidine 5'-phosphate | Phosphate group at the 5' position | Key role in energy transfer and signaling |

| Deoxycytidine 5'-carboxylic acid | Similar carboxylic modification on deoxycytidine | Differences in base pairing properties |

| Uridine 5'-carboxylic acid | Carboxyl group on uridine | RNA component; different base pairing |

This compound's unique modifications at the 5' position allow it to interact differently with enzymes compared to other nucleoside derivatives, making it an interesting subject for further biochemical research .

Eigenschaften

IUPAC Name |

(2S,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6/c1-4-3-12(10(17)11-8(4)14)6-2-5(13)7(18-6)9(15)16/h3,5-7,13H,2H2,1H3,(H,15,16)(H,11,14,17)/t5-,6+,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURHENGAFSXIAQ-XVMARJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3544-99-8 | |

| Record name | Thymidine-5′-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3544-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine-5'-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003544998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.